(Thr(4),gly(7))OT

Vue d'ensemble

Description

[Thr4,Gly7]OT, également connu sous le nom de [Thr4,Gly7]-Oxytocine, est un analogue synthétique de l'ocytocine. L'ocytocine est une hormone neuropeptidique qui joue un rôle crucial dans les liens sociaux, la reproduction et l'accouchement. [Thr4,Gly7]OT est spécifiquement conçu pour agir comme un agoniste du récepteur de l'ocytocine, ce qui signifie qu'il se lie et active les récepteurs de l'ocytocine dans le corps .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de [Thr4,Gly7]OT implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus commence généralement par la fixation du premier acide aminé à un support solide de résine. Les acides aminés suivants sont ensuite ajoutés séquentiellement à l'aide de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt). La chaîne peptidique est allongée par des cycles répétés de déprotection et de couplage jusqu'à ce que la séquence désirée soit atteinte .

Méthodes de production industrielle

La production industrielle de [Thr4,Gly7]OT suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus et garantir la cohérence. Après la synthèse, le peptide est clivé de la résine, purifié par chromatographie liquide haute performance (HPLC) et lyophilisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

[Thr4,Gly7]OT subit diverses réactions chimiques, notamment :

Oxydation : Les résidus cystéine du peptide peuvent former des ponts disulfures par oxydation.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés du peptide peuvent être substitués par d'autres acides aminés pour créer des analogues aux propriétés différentes.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'oxydation à l'air peuvent être utilisés pour former des ponts disulfures.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Les substitutions d'acides aminés sont généralement effectuées pendant le processus SPPS en incorporant différents acides aminés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers analogues de [Thr4,Gly7]OT avec des séquences d'acides aminés modifiées et des activités biologiques modifiées .

Applications de la recherche scientifique

[Thr4,Gly7]OT a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigé pour son rôle dans la modulation des comportements sociaux et de l'activité neuronale.

Médecine : Exploré pour des applications thérapeutiques potentielles dans des conditions telles que l'autisme, l'anxiété et les troubles sociaux.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'ocytocine .

Mécanisme d'action

[Thr4,Gly7]OT exerce ses effets en se liant aux récepteurs de l'ocytocine, qui sont des récepteurs couplés aux protéines G (RCPG). Lors de la liaison, il active les voies de signalisation intracellulaires, notamment la voie des phosphoinositides et la voie de l'adénosine monophosphate cyclique (AMPc). Cela conduit à diverses réponses physiologiques, telles qu'une augmentation de l'excitabilité neuronale et une modulation des comportements sociaux .

Applications De Recherche Scientifique

[Thr4,Gly7]OT has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating social behaviors and neuronal activity.

Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and social disorders.

Industry: Utilized in the development of new drugs targeting oxytocin receptors .

Mécanisme D'action

[Thr4,Gly7]OT exerts its effects by binding to oxytocin receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, including the phosphoinositide pathway and the cyclic adenosine monophosphate (cAMP) pathway. This leads to various physiological responses, such as increased neuronal excitability and modulation of social behaviors .

Comparaison Avec Des Composés Similaires

Composés similaires

Oxytocine : L'hormone naturelle avec des propriétés de liaison aux récepteurs similaires.

Vasopressine : Un autre neuropeptide présentant des similitudes structurelles mais une spécificité réceptoriale différente.

[Thr4,Gly7]-Vasopressine : Un analogue synthétique de la vasopressine avec des modifications aux positions 4 et 7.

Unicité

[Thr4,Gly7]OT est unique en raison de sa grande sélectivité et de son affinité pour les récepteurs de l'ocytocine, ce qui en fait un outil précieux pour étudier les processus physiologiques liés à l'ocytocine. Sa capacité à activer des voies de signalisation spécifiques avec un minimum d'effets hors cible le distingue des autres composés similaires .

Activité Biologique

The compound (Thr(4),gly(7))OT, a synthetic analog of oxytocin, has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₁₃H₁₈N₂O₄S

- Molecular Weight : 278.35 g/mol

This compound is characterized by the substitution of threonine at position 4 and glycine at position 7 of the oxytocin peptide chain, which may influence its receptor binding affinity and biological activity.

- Receptor Interaction : this compound primarily interacts with the oxytocin receptor (OTR), which is involved in various physiological processes including social bonding, reproductive behaviors, and metabolic regulation.

- Hypoglycemic Effects : Preliminary studies indicate that this compound may exhibit hypoglycemic activity, potentially through modulation of insulin sensitivity and glucose metabolism .

Hypoglycemic Activity

A significant aspect of this compound is its hypoglycemic effect. Research has shown that:

- In animal models, administration of this compound resulted in a notable reduction in blood glucose levels during oral glucose tolerance tests (OGTT).

- The area under the curve (AUC) for blood glucose levels was significantly lower compared to control groups, indicating enhanced glucose uptake or utilization .

Case Studies

- Animal Model Studies : In a study involving C57BL/6 mice, doses of 10 mg/kg and 15 mg/kg were tested. Results demonstrated a 12.8% and 10.8% reduction in AUC for blood glucose levels respectively, suggesting a dose-dependent response to the compound .

- In Vitro Studies : In vitro assays have indicated that this compound may inhibit DPP-IV activity, an enzyme involved in glucose metabolism. This inhibition correlates with reduced blood glucose levels, further supporting its potential as a hypoglycemic agent .

Table 1: Effects of this compound on Blood Glucose Levels in Mice

| Dose (mg/kg) | AUC Reduction (%) | Statistical Significance |

|---|---|---|

| 10 | 12.8 | p < 0.05 |

| 15 | 10.8 | p < 0.05 |

| Control | - | - |

Table 2: DPP-IV Inhibition by this compound

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| This compound | 115 | Moderate |

| Control | - | - |

Propriétés

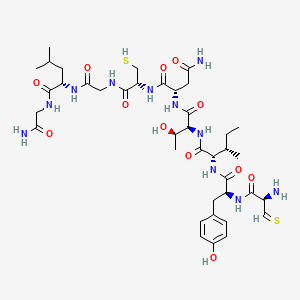

IUPAC Name |

(2S)-N-[(2R)-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61N11O12S2/c1-6-19(4)31(49-37(60)25(46-33(56)23(40)16-63)12-21-7-9-22(52)10-8-21)38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(17-64)35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54/h7-10,16,18-20,23-27,31-32,51-52,64H,6,11-15,17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRRTEZQOSELMP-IKNHWLCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60786-59-6 | |

| Record name | Oxytocin, thr(4)-gly(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.